molecular formula C19H11N3O4S2 B12180466 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12180466
M. Wt: 409.4 g/mol
InChI Key: ZKVQQWHXTIGPPZ-NVNXTCNLSA-N
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Description

2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound with a unique structure that includes a quinoxaline moiety, a thiazolidinone ring, and a benzoic acid group

Preparation Methods

The synthesis of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoxaline derivatives with thiazolidinone intermediates under specific reaction conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and resulting in more complex structures.

Scientific Research Applications

2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.

    Materials Science: The compound’s properties may be explored for developing new materials with specific electronic or optical characteristics.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The quinoxaline moiety may interact with nucleic acids or proteins, affecting their function. The thiazolidinone ring can participate in redox reactions, influencing cellular redox states. The benzoic acid group may facilitate binding to specific receptors or enzymes, modulating their activity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid include:

    2-hydroxybenzoic acid (salicylic acid): Known for its anti-inflammatory properties and use in acne treatment.

    4-hydroxybenzoic acid: Used as a preservative in cosmetics and pharmaceuticals.

    2,3-dihydroxybenzoic acid: Studied for its antioxidant properties.

    3,4-dihydroxybenzoic acid (protocatechuic acid): Known for its anti-cancer and anti-inflammatory effects.

    3,4,5-trihydroxybenzoic acid (gallic acid): Used for its antioxidant and antimicrobial properties.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in the simpler benzoic acid derivatives.

Properties

Molecular Formula

C19H11N3O4S2

Molecular Weight

409.4 g/mol

IUPAC Name

2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C19H11N3O4S2/c23-14-5-4-11(9-12(14)18(25)26)22-17(24)15(28-19(22)27)8-10-2-1-3-13-16(10)21-7-6-20-13/h1-9,23H,(H,25,26)/b15-8-

InChI Key

ZKVQQWHXTIGPPZ-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O

Origin of Product

United States

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